3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-Methyl-1,2,3,4-tetrahydroquinoline.
Alkylation: The starting material undergoes alkylation with a suitable alkylating agent to introduce the propan-1-amine group.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to its corresponding tetrahydroquinoline derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride can be compared with other similar compounds, such as:
6-Methyl-1,2,3,4-tetrahydroquinoline: A precursor in its synthesis.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another tetrahydroquinoline derivative with different functional groups.
1,2,3,4-Tetrahydroquinoline: A simpler analog without the methyl and propan-1-amine groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C13H22Cl2N2 |
---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-5-6-13-12(10-11)4-2-8-15(13)9-3-7-14;;/h5-6,10H,2-4,7-9,14H2,1H3;2*1H |
InChI Key |
RLJXYILVHQVDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)CCCN.Cl.Cl |
Origin of Product |
United States |
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